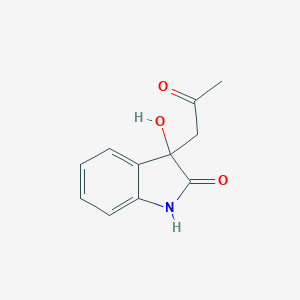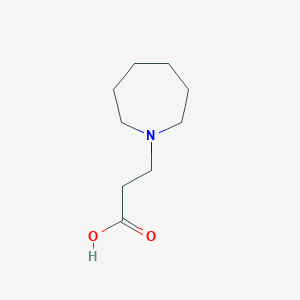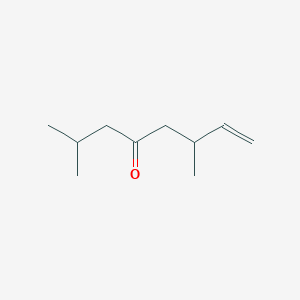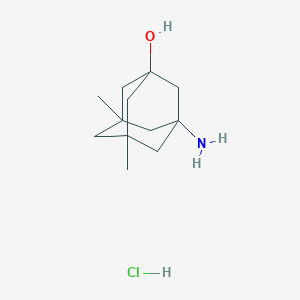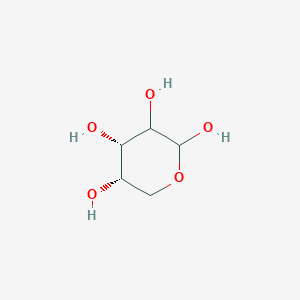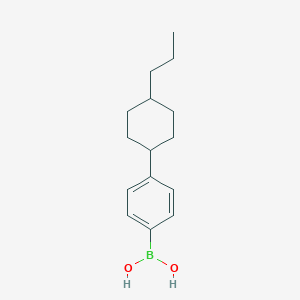
4-(trans-4-Propylcyclohexyl)phenylboronic acid
Übersicht
Beschreibung
4-(trans-4-Propylcyclohexyl)phenylboronic acid, with the CAS Number 146862-02-4, is a chemical compound with the molecular weight of 246.16 . It is also known by its IUPAC name, 4-(4-propylcyclohexyl)phenylboronic acid . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystal .
Molecular Structure Analysis
The InChI code for 4-(trans-4-Propylcyclohexyl)phenylboronic acid is1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3/t12-,13- . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
4-(trans-4-Propylcyclohexyl)phenylboronic acid is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(trans-4-Propylcyclohexyl)phenylboronic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing various organic molecules, including pharmaceuticals, polymers, and complex organic compounds.
Drug Discovery
In the realm of drug discovery, this phenylboronic acid derivative plays a crucial role as a building block for the synthesis of potential drug candidates . Its ability to participate in bioconjugation reactions makes it a candidate for designing targeted drug delivery systems, which can improve the efficacy and safety profiles of therapeutic agents.
Material Science
The compound finds applications in material science due to its boronic acid functional group, which can form reversible covalent bonds with diols and other nucleophiles . This property is exploited in creating dynamic, self-healing materials and coatings that respond to environmental stimuli.
Analytical Chemistry
In analytical chemistry, 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be used to modify surfaces for chromatography . It can also serve as a molecular recognition element in sensors due to its selective binding to certain sugars, which is useful in detecting glycoproteins or pathogens.
Biotechnology
In biotechnology, 4-(trans-4-Propylcyclohexyl)phenylboronic acid is utilized in proteomics research as an aromatic boronic acid . It can be used to study protein modifications and interactions, which is fundamental in understanding biological processes and developing biotechnological applications.
Safety and Hazards
This compound has several hazard statements associated with it. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain hydroxyl groups . This interaction can alter the function of these molecules, leading to various biological effects .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with molecules containing hydroxyl groups .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution .
Result of Action
The interaction of boronic acids with biological molecules can lead to various effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation of reversible covalent bonds by boronic acids . Additionally, factors such as temperature and the presence of other molecules can also influence the action of this compound .
Eigenschaften
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUVZSHCNAPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932944 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)phenylboronic acid | |
CAS RN |
146862-02-4 | |
| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



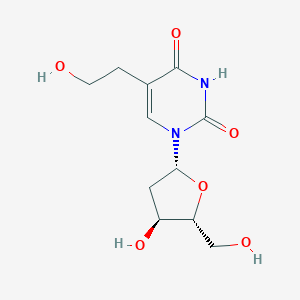
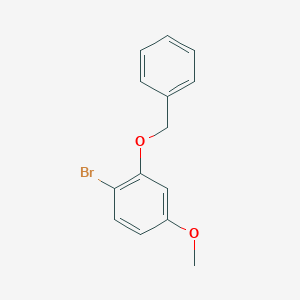
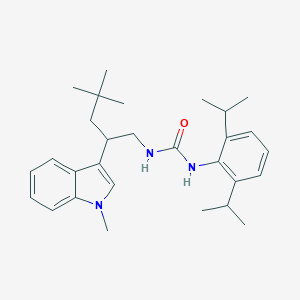
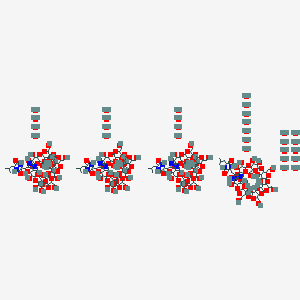
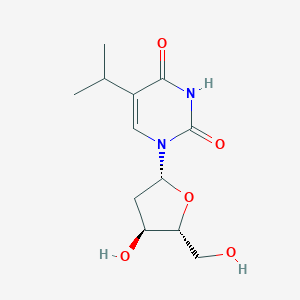

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)

